molecular formula C10H18N2O3 B1274799 Butyl 2-(3-oxopiperazin-2-yl)acetate CAS No. 90973-88-9

Butyl 2-(3-oxopiperazin-2-yl)acetate

Cat. No.: B1274799
CAS No.: 90973-88-9
M. Wt: 214.26 g/mol
InChI Key: PMBWQDCICUWYHX-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of Butyl 2-(3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl 2-(3-oxopiperazin-2-yl)acetate is unique due to its specific structural features and reactivity profile.

Biological Activity

Butyl 2-(3-oxopiperazin-2-yl)acetate is a chemical compound characterized by its unique structure, which includes a butyl group and a piperazine derivative with a ketone functional group. Its molecular formula is C12H19N2O3C_{12}H_{19}N_{2}O_{3}, and it has a molecular weight of approximately 202.26 g/mol. This compound has gained attention for its potential biological activities, although comprehensive studies on its specific actions are still limited.

Structural Characteristics

The structural features of this compound contribute to its biological activity:

  • Piperazine Ring : Known for its ability to interact with various biological targets, including receptors and enzymes.
  • Ketone Group : May play a role in the compound's reactivity and interaction with biological systems.
  • Acetate Moiety : Enhances solubility, facilitating biological interactions.

Biological Activities

Research suggests that this compound may exhibit several biological activities, primarily due to its structural similarities with other bioactive compounds. Key areas of investigation include:

  • Anti-inflammatory Properties : Preliminary studies indicate potential anti-inflammatory effects, which may be linked to the modulation of inflammatory cytokines.
  • Analgesic Effects : The compound is being explored for its analgesic properties, possibly through interactions with pain pathways.

Table 1: Potential Biological Activities of this compound

Activity TypeDescriptionEvidence Level
Anti-inflammatoryModulation of inflammatory cytokinesPreliminary studies
AnalgesicInteraction with pain pathwaysOngoing research
CytotoxicityEffects on cancer cell linesLimited evidence

The mechanism of action for this compound involves binding to specific molecular targets within biological systems. This interaction may modulate the activity of enzymes or receptors, influencing various biochemical pathways. For instance, piperazine derivatives are known to affect neurotransmitter systems and could potentially influence pain and inflammation pathways.

Case Studies and Research Findings

  • Cytotoxic Activity : A study investigated the cytotoxic effects of related oxopiperazine compounds on prostate cancer cells (LNCaP). Results indicated that certain derivatives could inhibit cell growth and induce apoptosis, suggesting that this compound might have similar effects worth exploring further .
  • Anti-inflammatory Studies : In animal models, compounds structurally related to this compound demonstrated the ability to reduce levels of inflammatory markers. These findings indicate potential therapeutic applications in treating inflammatory diseases.

Synthesis and Applications

The synthesis of this compound can be achieved through various organic chemistry methods, making it a versatile intermediate in drug development. Its applications extend beyond pharmacology into fields such as materials science and industrial chemistry.

Table 2: Synthesis Methods

MethodDescription
OxidationConversion to oxo derivatives
ReductionFormation of hydroxyl derivatives
SubstitutionNucleophilic substitution reactions

Properties

IUPAC Name

butyl 2-(3-oxopiperazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-2-3-6-15-9(13)7-8-10(14)12-5-4-11-8/h8,11H,2-7H2,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBWQDCICUWYHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)CC1C(=O)NCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391297
Record name Butyl 2-(3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90973-88-9
Record name Butyl 2-(3-oxopiperazin-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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